molecular formula BF4HNP B13749542 Phosphoramidous difluoride, (difluoroboryl)- CAS No. 60073-67-8

Phosphoramidous difluoride, (difluoroboryl)-

Cat. No.: B13749542
CAS No.: 60073-67-8
M. Wt: 132.80 g/mol
InChI Key: YIVYCFKWGVBPKI-UHFFFAOYSA-N
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Description

Phosphoramidous difluoride, (difluoroboryl)- (CAS 60073-67-8) is a specialized organophosphorus compound with the molecular formula BF₄HNP and a molecular weight of 132.793 g/mol . This reagent is of significant interest in modern synthetic chemistry, particularly as a precursor or building block in the emerging field of phosphorus fluoride exchange (PFEx) click chemistry . PFEx is a catalytic, click-type reaction that involves the stepwise exchange of P–F bonds for P–O and P–N linkages, enabling the modular assembly of complex molecules in a manner that mimics nature's construction of biopolymers . This makes Phosphoramidous difluoride, (difluoroboryl)- a valuable connective hub for the efficient synthesis of phosphoramidates and other functionalized molecules, which are highly relevant in medicinal chemistry and materials science . Researchers can leverage its high-energy P–F bonds to create diverse compound libraries for drug discovery and chemical biology. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Organophosphorus compounds containing P–F bonds require careful handling as they can exhibit pronounced toxicological profiles and have the potential to act as covalent nerve agents by inhibiting acetylcholinesterase (AChE) . All procedures must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE). All glassware and equipment that contacts the compound must be thoroughly quenched in a dedicated basic solution (e.g., 2.0 M NaOH in isopropanol/water) for a minimum of 24 hours to ensure safe decomposition .

Properties

CAS No.

60073-67-8

Molecular Formula

BF4HNP

Molecular Weight

132.80 g/mol

InChI

InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H

InChI Key

YIVYCFKWGVBPKI-UHFFFAOYSA-N

Canonical SMILES

B(NP(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction of Phosphoryl Fluoride with Amines

  • Phosphoryl fluoride (POF3) reacts with primary amines such as ethylamine, isopropylamine, n-butylamine, or t-butylamine to yield compounds of the formula RR′N−P(=O)F2, which are aminodifluorophosphine derivatives. This reaction proceeds via nucleophilic substitution on the phosphorus center, replacing fluorine atoms with amino groups.

  • The initial adducts can further react to form alkyliminophosphoric fluorides (R−N=P(=O)F), indicating a pathway for modifying the phosphorus-nitrogen bond environment.

Fluorination of Phosphorus-Containing Precursors

  • Fluorination of dichlorophosphates or phosphates with hydrogen fluoride or other fluorinating agents can yield difluorophosphates, including difluorophosphinoamine derivatives. For example, treating phosphorus pentoxide with ammonium fluoride produces ammonium difluorophosphate, a related compound.

  • Difluorophosphoric acid (HPO2F2) can be prepared by reacting phosphoryl fluoride with water or fluorinating phosphorus oxychlorides (POCl3, P2O3Cl4) with hydrogen fluoride. This acid and its derivatives serve as intermediates or reagents in synthesizing difluorophosphinoamine compounds.

Direct Synthesis from Phosphorus Halides and Amines

  • Direct reaction of phosphorus trifluoride (PF3) or phosphoryl fluoride with ammonia or amines under controlled conditions can yield phosphoramidous difluoride. This method requires careful control of temperature and stoichiometry to avoid side reactions and decomposition.

Use of Trimethylsilyl Difluorophosphate Intermediates

  • Trimethylsilyl difluorophosphate ((CH3)3Si−O−P(=O)F2) reacts with metal chlorides to produce difluorophosphates, which can be further transformed into phosphoramidous difluoride derivatives through amine substitution.

Research Outcomes and Characterization

Crystallographic and Spectroscopic Data

  • The crystal structure of phosphoramidous difluoride was elucidated by Blake et al., showing the molecular arrangement and confirming the bonding environment at low temperatures (95 K). The space group P 1 21/c 1 and unit cell parameters provide a precise framework for understanding its solid-state properties.

  • Vibrational spectroscopy (IR and Raman) studies have been conducted to analyze the condensed phases, revealing characteristic phosphorus-fluorine and phosphorus-nitrogen bond vibrations, aiding in confirming the molecular identity and purity.

Mass Spectrometry

  • Gas chromatography-mass spectrometry (GC-MS) data indicate a molecular ion peak at m/z 85, consistent with the molecular weight of phosphoramidous difluoride. Fragmentation patterns show peaks at m/z 69 and 84, which correspond to loss of fluorine or hydrogen atoms, supporting the proposed structure.

Computational Properties

  • The compound has a computed XLogP3-AA value of approximately 0.3, indicating low hydrophobicity. It has one hydrogen bond donor and three acceptors, with no rotatable bonds, suggesting a relatively rigid molecular structure.

Data Table: Key Properties and Preparation Routes of Phosphoramidous Difluoride

Parameter Value / Description Reference
Molecular Formula F2H2NP
Molecular Weight 84.993 g/mol
Crystal System Monoclinic (P 1 21/c 1)
Unit Cell Parameters a=5.2125 Å, b=12.83 Å, c=4.896 Å, β=115.07°
Preparation Method 1 Reaction of phosphoryl fluoride with primary amines
Preparation Method 2 Fluorination of phosphorus oxychlorides with HF
Preparation Method 3 Reaction of trimethylsilyl difluorophosphate with amines
Mass Spectrometry (GC-MS) Molecular ion peak m/z 85; fragments at m/z 69, 84
Computed XLogP3-AA 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Chemical Reactions Analysis

Phosphoramidous difluoride, (difluoroboryl)-, undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Phosphoramidous difluoride is primarily utilized in the synthesis of organofluorine compounds. These compounds are essential in pharmaceuticals, agrochemicals, and materials science due to their enhanced biological activity and stability.

  • Fluorination Reactions : The compound can act as a fluorinating agent, transferring fluorine atoms to organic substrates. This property is leveraged in the development of fluorinated nucleotides and sugars through engineered bacterial systems, such as Pseudomonas putida. Research indicates that synthetic gene circuits can be designed to utilize fluoride sources effectively, enabling the biosynthesis of fluoronucleotides in vivo without the need for expensive additives .

Environmental Applications

Phosphoramidous difluoride has implications in environmental science, particularly in wastewater treatment processes.

  • Fluoride Removal : Studies have shown that compounds like phosphoramidous difluoride can be involved in processes aimed at removing fluoride from wastewater. The removal efficiencies for total phosphorus and total fluorine can reach significant levels under optimized conditions . This capability is crucial for mitigating fluoride pollution in industrial effluents.

Biochemical Research

The compound's role extends into biochemistry, where it aids in understanding cellular responses to fluoride exposure.

  • Cellular Mechanisms : Research has highlighted how fluoride affects cellular physiology, particularly regarding toxicity and metabolic disruptions. Phosphoramidous difluoride may serve as a model compound to study these effects at the molecular level. The interaction of fluoride with cellular components can lead to alterations in glucose and insulin homeostasis, which is vital for understanding fluoride's impact on health .

Case Study 1: Biofluorination Using Engineered Bacteria

In a notable study published in Nature Communications, researchers engineered Pseudomonas putida to utilize phosphoramidous difluoride as a substrate for biofluorination. The study demonstrated that the engineered bacteria could produce fluoronucleotides efficiently by responding to fluoride concentrations, showcasing a novel approach to synthesizing fluorinated compounds biologically .

Case Study 2: Fluoride Removal from Wastewater

A comprehensive study on wastewater treatment highlighted the effectiveness of using phosphoramidous difluoride-based methods for removing fluoride. The research indicated that under specific conditions, removal efficiencies of total phosphorus and total fluorine reached 89.4% and 85%, respectively . This finding underscores the compound's potential utility in environmental remediation efforts.

Data Table: Applications Overview

Application AreaSpecific UseEfficiency/Outcome
Synthesis of Fluorinated CompoundsFluorination reactions for nucleotidesEnhanced production via engineered bacteria
Environmental ScienceWastewater treatmentUp to 89.4% removal efficiency for phosphorus
Biochemical ResearchStudy of cellular responses to fluorideInsights into metabolic disruptions

Mechanism of Action

The mechanism of action of phosphoramidous difluoride, (difluoroboryl)-, involves its interaction with molecular targets through its reactive phosphorus and boron centers. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Phosphoramidous difluoride derivatives and boron-containing analogs vary significantly in structure, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Phosphoramidous Difluoride, Dimethyl- (CAS 814-97-1)
  • Formula : C₂H₆F₂NP
  • Molecular Weight : 113.0463 g/mol
  • Structure: Features a dimethylamino group (N(CH₃)₂) instead of the difluoroboryl group.
  • Properties : Exhibits higher volatility due to alkyl substituents. Used in gas-phase ion chemistry studies .
Methylphosphoramidous Difluoride (CAS N/A)
  • Formula : CH₄F₂NP
  • Molecular Weight : 99.020 g/mol
  • Structure : Contains a methyl group (CH₃) attached to the phosphorus center.
  • Properties : Smaller size enhances solubility in polar solvents. Acts as a precursor in fluorophosphorylation reactions .
Phosphoramidous Difluoride, Disilyl- (CAS 71579-71-0)
  • Formula : F₂H₆NPSi₂
  • Molecular Weight : 166.21 g/mol
  • Structure : Incorporates silyl groups (SiH₃) for steric bulk.
  • Properties : Enhanced thermal stability due to silicon’s electron-donating effects. Used in silicon-based polymer synthesis .
Boron Complexes of Phosphoramidous Difluorides
  • Example : Borane complex with dimethylphosphoramidous difluoride (CAS 23296-39-1)
  • Formula : C₂H₉BF₂NP
  • Structure : Boron coordinates with the phosphorus-nitrogen moiety.
  • Properties : Increased Lewis acidity enables catalytic applications, such as in cross-coupling reactions .

Key Properties and Reactivity

Compound Reactivity Profile Applications References
(Difluoroboryl)-phosphoramidous difluoride High electrophilicity at boron and phosphorus centers Potential catalyst in borylation reactions
Dimethylphosphoramidous difluoride Hydrolyzes in aqueous media; forms stable coordination complexes Gas-phase ionization studies
Methylphosphoramidous difluoride Reacts with nucleophiles at phosphorus Fluorophosphorylation of biomolecules
Disilylphosphoramidous difluoride Resistant to hydrolysis; stable under high temperatures Silicon-based material synthesis

Positional Effects of Substituents

In analogous compounds (e.g., difluoroboryl-containing chromophores), the position of the difluoroboryl group relative to other functional groups (e.g., amino or hydroxyl) significantly influences photophysical properties. For example:

  • Ortho-substituted difluoroboryl compounds exhibit red-shifted fluorescence due to intramolecular charge transfer .
  • Para-substituted analogs show higher quantum yields in acidic media .

While these trends are observed in chromophores, similar positional effects may apply to phosphoramidous difluorides in catalytic or sensing applications .

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